molecular formula C9H9BrN2O2 B5910176 N'-(acetyloxy)-4-bromobenzenecarboximidamide

N'-(acetyloxy)-4-bromobenzenecarboximidamide

Cat. No.: B5910176
M. Wt: 257.08 g/mol
InChI Key: PXMLUDBXBQKXOU-UHFFFAOYSA-N
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Description

N’-(acetyloxy)-4-bromobenzenecarboximidamide is an organic compound characterized by the presence of an acetyloxy group and a bromobenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(acetyloxy)-4-bromobenzenecarboximidamide typically involves the acetylation of 4-bromobenzenecarboximidamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N’-(acetyloxy)-4-bromobenzenecarboximidamide may involve large-scale acetylation processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(acetyloxy)-4-bromobenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

N’-(acetyloxy)-4-bromobenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(acetyloxy)-4-bromobenzenecarboximidamide involves its interaction with specific molecular targets. The acetyloxy group can enhance the compound’s ability to penetrate cell membranes, while the bromobenzenecarboximidamide moiety can interact with enzymes or receptors, modulating their activity . This dual functionality makes the compound a versatile tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(acetyloxy)-4-bromobenzenecarboximidamide is unique due to its combined acetyloxy and bromobenzenecarboximidamide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-6(13)14-12-9(11)7-2-4-8(10)5-3-7/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMLUDBXBQKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C(/C1=CC=C(C=C1)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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